molecular formula C39H37F3N2O8 B1672138 Granotapide CAS No. 594842-13-4

Granotapide

Cat. No.: B1672138
CAS No.: 594842-13-4
M. Wt: 718.7 g/mol
InChI Key: FPUQGCOBYOXAED-UHFFFAOYSA-N
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Preparation Methods

Granotapide can be synthesized through a series of chemical reactions involving the formation of ester and amide bonds. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve optimizing these reactions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors and high-throughput screening of catalysts .

Chemical Reactions Analysis

Granotapide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Granotapide is unique among microsomal triglyceride transfer protein inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include:

This compound’s uniqueness lies in its specific inhibition of microsomal triglyceride transfer protein and its additional effects on glucose metabolism and insulin sensitivity .

Properties

CAS No.

594842-13-4

Molecular Formula

C39H37F3N2O8

Molecular Weight

718.7 g/mol

IUPAC Name

diethyl 2-[[2-[3-(dimethylcarbamoyl)-4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]acetyl]oxymethyl]-2-phenylpropanedioate

InChI

InChI=1S/C39H37F3N2O8/c1-5-50-36(48)38(37(49)51-6-2,27-12-8-7-9-13-27)24-52-33(45)23-25-16-21-32(31(22-25)35(47)44(3)4)43-34(46)30-15-11-10-14-29(30)26-17-19-28(20-18-26)39(40,41)42/h7-22H,5-6,23-24H2,1-4H3,(H,43,46)

InChI Key

FPUQGCOBYOXAED-UHFFFAOYSA-N

SMILES

CCOC(=O)C(COC(=O)CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C(=O)N(C)C)(C4=CC=CC=C4)C(=O)OCC

Canonical SMILES

CCOC(=O)C(COC(=O)CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C(=O)N(C)C)(C4=CC=CC=C4)C(=O)OCC

Appearance

Solid powder

916683-32-4
594842-13-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

diethyl 2-((3-dimethylcarbamoyl-4-((4'-trifluoromethylbiphenyl-2-carbonyl)amino)phenyl)acetyloxymethyl)-2-phenylmalonate
JTT 130
JTT-130
JTT130

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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